REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:11][C:10]2[N:9]([CH:12]([CH3:14])[CH3:13])[C:8](=[O:15])[N:7]=[C:6]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[C:5]=2[CH2:4][CH2:3]1.[S].[OH-].[Na+].[Cl-].[Ca+2].[Cl-].CCOCCOCCO>C1C=CC=CC=1.Cl>[CH:12]([N:9]1[C:10]2[C:5](=[CH:4][CH:3]=[C:2]([CH3:1])[CH:11]=2)[C:6]([C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=2)=[N:7][C:8]1=[O:15])([CH3:14])[CH3:13] |f:2.3,4.5.6,^3:21|
|
Name
|
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro-2(1H) quinazolinone
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CCC=2C(=NC(N(C2C1)C(C)C)=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[S]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CCOCCOCCO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
with stirring to 15° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 28.2 g
|
Type
|
TEMPERATURE
|
Details
|
the mixture cooled
|
Type
|
CUSTOM
|
Details
|
the liquid phase decanted
|
Type
|
WASH
|
Details
|
The organic phase is washed with water
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to obtain an oil which
|
Type
|
STIRRING
|
Details
|
The resulting mixture is stirred for one hour at room temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the phases separated
|
Type
|
ADDITION
|
Details
|
the acid phase treated with 50 mls of benzene
|
Type
|
EXTRACTION
|
Details
|
extracted with 150 mls of benzene
|
Type
|
WASH
|
Details
|
the benzene extracts washed with water until neutral
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the benzene solution is evaporated
|
Type
|
CUSTOM
|
Details
|
to obtain the crude product which
|
Type
|
CUSTOM
|
Details
|
is recrystallized from ethylacetate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1C(N=C(C2=CC=C(C=C12)C)C1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |